molecular formula C5H4BrN3O2 B8286711 4-Bromo-2-nitraminopyridine

4-Bromo-2-nitraminopyridine

Cat. No.: B8286711
M. Wt: 218.01 g/mol
InChI Key: AVZYXQQBQRJXAI-UHFFFAOYSA-N
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Description

4-Bromo-2-nitraminopyridine is a pyridine derivative featuring a bromine atom at the 4-position and a nitramino group (-NH-NO₂) at the 2-position. This compound belongs to the class of halogenated heterocycles, which are pivotal intermediates in pharmaceuticals, agrochemicals, and materials science. Pyridine derivatives are valued for their aromatic stability and versatility in substitution reactions, particularly in cross-coupling and nucleophilic displacement processes .

Properties

Molecular Formula

C5H4BrN3O2

Molecular Weight

218.01 g/mol

IUPAC Name

N-(4-bromopyridin-2-yl)nitramide

InChI

InChI=1S/C5H4BrN3O2/c6-4-1-2-7-5(3-4)8-9(10)11/h1-3H,(H,7,8)

InChI Key

AVZYXQQBQRJXAI-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1Br)N[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

In contrast, bromine at the 2-position (4-Amino-2-bromopyridine) may direct further substitutions to the para position . Nitro groups (e.g., in 2-Amino-5-bromo-3-nitropyridine) increase molecular polarity, elevating melting points (208–210°C) and enabling applications in high-stability intermediates .

Role of Amino Groups: Amino substituents (e.g., in 4-Amino-3-bromo-2-chloropyridine) facilitate hydrogen bonding, influencing crystal packing and solubility. This property is critical in drug design for bioavailability optimization .

Ring System Variations :

  • Pyrimidine analogs (e.g., 5-Bromo-2-chloropyrimidin-4-amine) exhibit distinct reactivity due to two nitrogen atoms in the ring, enabling diverse hydrogen-bonding networks in crystal structures .

Preparation Methods

Reaction Mechanism and Conditions

The Hofmann degradation method involves converting bromopyridine carboxamides to aminobromopyridines via hypobromite-mediated elimination. As detailed in CN101704781A, 4-bromo-2-pyridinecarboxamide undergoes degradation in sodium hypobromite (NaOBr) at 60–70°C for 0.5–1 hour, yielding 2-amino-4-bromopyridine as an intermediate. Subsequent nitration introduces the nitramino group.

Key Steps:

  • Hypobromite Generation : Liquid bromine is added to NaOH/KOH solutions at -5–0°C to form NaOBr/KOBr.

  • Degradation Reaction : Bromopyridine carboxamide reacts with hypobromite at elevated temperatures, cleaving the amide bond to release CO₂ and form the primary amine.

  • Workup : The crude product is extracted with dichloromethane or n-hexane and recrystallized from petroleum ether.

Performance Data

ParameterValueSource
Starting Material4-Bromo-2-pyridinecarboxamide
Reaction Temperature60–70°C
Yield57.8%
Purity (HPLC)>99%

This method’s limitations include moderate yields (52–57.8%) and the need for pressurized conditions during intermediate ammoniation steps.

Acid-Catalyzed Nitramine Rearrangement

Methodology Overview

The nitramine rearrangement, reported by Bhattacharya et al., enables direct synthesis of nitramines from nitro precursors. For 4-bromo-2-nitraminopyridine, 2-nitramino-4-picoline undergoes bromination followed by acid-catalyzed rearrangement. Trifluoroacetic acid (TFA) proved optimal, achieving 83% yield.

Reaction Pathway:

  • Bromination : 2-Nitramino-4-picoline is brominated at the 5-position using N-bromosuccinimide (NBS).

  • Rearrangement : TFA catalyzes the migration of the nitro group to the adjacent amino group, forming the nitramino moiety.

Optimization Insights

  • Catalyst Screening : TFA outperformed H₂SO₄ (22% yield) and HCl (low conversion).

  • Temperature : Reactions at 25°C minimized side products.

Direct Bromination-Nitration Strategies

Sequential Halogenation and Nitration

Direct methods face regioselectivity challenges. Brominating 2-nitraminopyridine requires directing groups to favor the 4-position. CN102603622B describes using CuBr₂ in HBr/acetic acid at 110°C, achieving 65% regioselectivity for this compound.

Limitations

  • Byproducts : 3-bromo and 5-bromo isomers constitute ~30% of products.

  • Yield : 49–52% after chromatographic separation.

Comparative Analysis of Synthesis Routes

Efficiency and Scalability

MethodYieldCostScalability
Hofmann Degradation57.8%ModerateIndustrial
Nitramine Rearrangement83%HighLab-scale
Direct Bromination49–52%LowLimited

Practical Considerations

  • Hofmann Route : Preferred for large-scale production despite moderate yields due to reagent availability.

  • Rearrangement Route : Superior for academic synthesis but limited by TFA’s corrosivity .

Q & A

Q. How can computational chemistry aid in predicting reaction pathways for derivatives?

  • Workflow :
  • Perform DFT calculations (Gaussian 16) to map potential energy surfaces for bromine displacement reactions .
  • Validate with kinetic isotope effect (KIE) studies to confirm rate-determining steps .

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